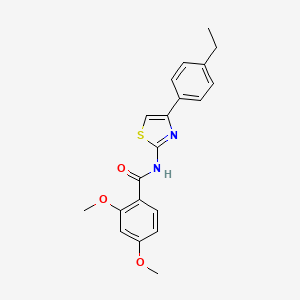
(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
説明
The compound is a benzamide derivative with a thiazole ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring attached to an amide functional group, with a thiazole ring attached to the nitrogen of the amide group. The ethyl group would be attached to the 4-position of the thiazole ring .Chemical Reactions Analysis
Benzamides and thiazoles can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form tertiary amines, and thiazoles can undergo electrophilic substitution at the 5-position .科学的研究の応用
Antibacterial Activity
The compound’s potential as an antibacterial agent has been explored due to its inhibitory effects on type III secretion (T3S) in Gram-negative bacteria . T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., and Salmonella spp. to evade the host immune system and establish disease. By targeting T3S, this compound could lead to the development of novel antibacterial drugs that spare benign endogenous microflora.
Drug Development
As a bioisostere of salicylidene acylhydrazides, this compound shares structural similarities with a known class of T3S inhibitors. Its activity against multiple bacterial species suggests its potential as a candidate for drug development . In vivo studies have demonstrated its efficacy, and quantitative structure-activity relationship models have highlighted key features important for T3S inhibition .
Chemical Biology
Researchers have used this compound to study bacterial virulence mechanisms and host-pathogen interactions. Investigating its impact on T3S provides insights into bacterial pathogenesis and potential therapeutic strategies .
Medicinal Chemistry
The synthesis and modification of this compound fall within the realm of medicinal chemistry. Scientists explore its structure-activity relationships, optimize its properties, and design analogs for enhanced efficacy and safety .
Mechanism of Action
Understanding how this compound disrupts T3S machinery is crucial. Researchers investigate its binding sites, interactions with bacterial proteins, and downstream effects on virulence factors .
Structural Biology
X-ray crystallography and other structural techniques help reveal the compound’s three-dimensional arrangement. Such studies aid in designing more potent derivatives and provide a foundation for rational drug design .
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-13-5-7-14(8-6-13)17-12-26-20(21-17)22-19(23)16-10-9-15(24-2)11-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJBBAISKVWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)
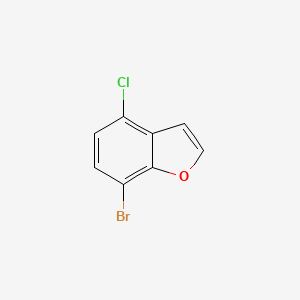

![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B3259924.png)
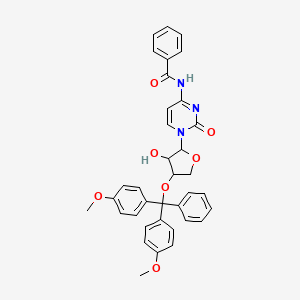
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3259940.png)

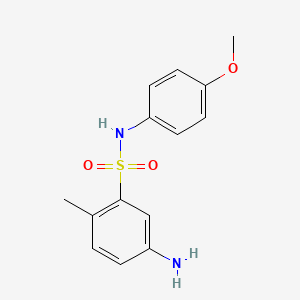

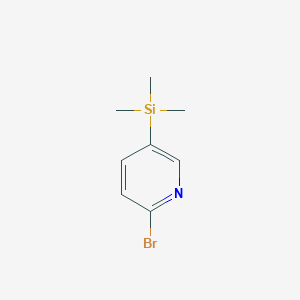
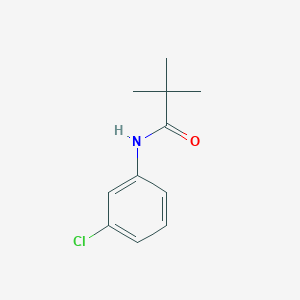
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
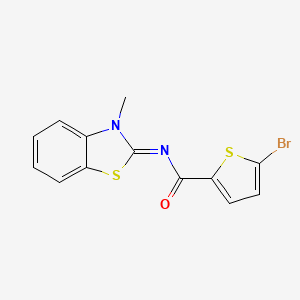
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)